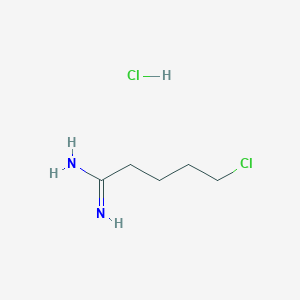
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride (2-TFPAH) is a synthetic compound with a wide range of applications in scientific research. This compound has been used in a variety of laboratory experiments for its ability to modulate biochemical and physiological activities. 2-TFPAH is a highly potent compound that is known to exhibit a wide range of effects, including inhibition of enzymes, modulation of gene expression, and inhibition of cell proliferation. It is also known to be a potent inhibitor of protein kinases and has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments for its ability to modulate biochemical and physiological activities. It has been used to study the effects of drugs on the body, as well as to study the role of enzymes in various processes. It has also been used to study the role of gene expression in various processes. Additionally, it has been used as a tool to study the effects of environmental toxins on the body.
Mécanisme D'action
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride is known to modulate a variety of biochemical and physiological activities. It is known to act as a potent inhibitor of protein kinases, which are enzymes that are involved in a variety of cellular processes. It is also known to inhibit the activity of certain enzymes and to modulate gene expression. Additionally, it has been shown to inhibit the proliferation of certain cells.
Biochemical and Physiological Effects
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, modulate gene expression, and inhibit the proliferation of certain cells. Additionally, it has been shown to modulate the activity of certain hormones and to modulate the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in lab experiments has several advantages. It is a highly potent compound that is known to exhibit a wide range of effects, including inhibition of enzymes, modulation of gene expression, and inhibition of cell proliferation. Additionally, it is relatively easy to synthesize and can be used to produce high yields of the compound. However, the use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in lab experiments also has some limitations. It is a synthetic compound, so there is a potential for unexpected side effects. Additionally, it is a highly potent compound and can be toxic if used in excessive amounts.
Orientations Futures
The use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in scientific research has many potential applications. It could be used to study the effects of drugs on the body, as well as to study the role of enzymes in various processes. Additionally, it could be used to study the role of gene expression in various processes. Additionally, it could be used to study the effects of environmental toxins on the body. Additionally, it could be used to study the effects of certain hormones and neurotransmitters on the body. Finally, it could be used to study the effects of certain drugs on the body.
Méthodes De Synthèse
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 2-trifluoromethyl-phenol with acetic anhydride to form 2-trifluoromethyl-phenyl-acetamidine. This intermediate is then reacted with hydrochloric acid to form 2-(2-trifluoromethyl-phenyl)-acetamidine hydrochloride. This method is simple and efficient and can be used to produce high yields of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride.
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWQLJWKKCYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)





